molecular formula C19H14ClN5O2S2 B2522937 N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide CAS No. 860787-59-3

N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide

Cat. No. B2522937
CAS RN: 860787-59-3
M. Wt: 443.92
InChI Key: SYPWELLPQQIMOI-QPSGOUHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide is a useful research compound. Its molecular formula is C19H14ClN5O2S2 and its molecular weight is 443.92. The purity is usually 95%.
BenchChem offers high-quality N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment for cancer and other diseases. It involves activating a photosensitizer with light, leading to localized cell damage. HMS1669H07 has been explored as a potential photosensitizer in PDT. Its absorption properties in the visible spectrum make it suitable for targeted therapy. Researchers are optimizing its formulation and studying its efficacy in preclinical models.

These applications highlight the versatility of HMS1669H07 and its potential impact across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses or refine existing ones. 🌟

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S2/c1-10-16(14-8-29-19(23-14)15-9-28-11(2)22-15)17(25-27-10)18(26)24-21-7-12-3-5-13(20)6-4-12/h3-9H,1-2H3,(H,24,26)/b21-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPWELLPQQIMOI-QPSGOUHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NN=CC2=CC=C(C=C2)Cl)C3=CSC(=N3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)C3=CSC(=N3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide

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